5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane is a bicyclic compound characterized by its unique spiro structure, which includes both nitrogen and oxygen atoms integrated into its framework. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and utility as a synthetic intermediate.
The compound can be synthesized through various methods involving the reaction of specific precursors. It is primarily studied for its applications in drug development and materials science.
5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane belongs to the class of spirocyclic compounds. Its classification is significant in understanding its reactivity and potential applications in pharmaceutical chemistry.
The synthesis of 5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane typically involves cyclization reactions between suitable diamines and epoxides under controlled conditions. A common method includes:
The industrial synthesis may involve scaling up these reactions using continuous flow reactors to optimize yield and purity, ensuring that the conditions are meticulously controlled to achieve high-quality products.
The molecular formula of 5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane is , with a molecular weight of 142.20 g/mol. The structure features a spiro configuration that incorporates both nitrogen and oxygen atoms within a bicyclic framework.
This structural information is crucial for understanding the compound's reactivity and interactions with biological targets.
5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane can participate in several chemical reactions:
These reactions are essential for modifying the compound's structure for various applications in organic synthesis and medicinal chemistry.
The mechanism of action for 5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane involves its role as a ligand that interacts with specific proteins or enzymes in biological systems. This interaction may lead to modulation of enzyme activity or alteration of receptor functions, resulting in various biological effects such as antimicrobial or anticancer activities.
The pathways through which these interactions occur are still under investigation but are crucial for understanding the therapeutic potential of this compound.
The physical properties of 5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 142.20 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are relevant for determining how the compound behaves under different conditions and its suitability for various applications .
5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane has several notable applications:
These applications underscore the compound's versatility and importance in scientific research and industrial processes .
The construction of the 5-methyl-8-oxa-2,5-diazaspiro[3.5]nonane framework relies on meticulously sequenced reactions to establish its spirocyclic architecture. A representative industrial approach involves three critical stages: nucleophilic substitution, cyclization, and reductive amination. The synthesis commences with the reaction between oxetan-3-one and N-methyl ethylenediamine under controlled alkaline conditions (potassium carbonate, acetonitrile solvent), forming a Schiff base intermediate. Subsequent sodium borohydride reduction yields the secondary amine precursor. The pivotal spirocyclization employs chloroacetyl chloride in dichloromethane with a tertiary amine base (triethylamine or DIPEA), inducing ring closure through nucleophilic displacement. This sequence constructs the 2,5-dioxa-8-azaspiro[3.5]nonane core, which undergoes methylation to install the N-5 methyl group, yielding the target compound. Optimization studies confirm that maintaining stoichiometric precision (1:1 molar ratio for cyclization reagents) and sub-zero reaction temperatures (–10°C to 0°C) minimizes dihalide byproducts, elevating the final yield to 72–78% after crystallization [1].
Table 1: Key Synthetic Routes for 5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane
Synthetic Stage | Reagents/Conditions | Function | Yield Range |
---|---|---|---|
Schiff Base Formation | Oxetan-3-one, N-Methylethylenediamine, K₂CO₃, CH₃CN, 25°C | Imine generation | 85–90% |
Reductive Amination | NaBH₄, MeOH, 0°C | Amine intermediate synthesis | 88–92% |
Spirocyclization | ClCH₂C(O)Cl, DIPEA, CH₂Cl₂, –10°C | Spiro[3.5]nonane core construction | 75–80% |
N-Methylation | CH₃I, K₂CO₃, DMF | Installation of 5-methyl group | 90–95% |
Catalytic hydrogenation serves as a pivotal strategy for constructing saturated spirocyclic frameworks while enhancing atom economy. For 5-methyl-8-oxa-2,5-diazaspiro[3.5]nonane, late-stage hydrogenation of a bicyclic imine precursor (e.g., 5-methyl-2,3,5,8-tetrahydropyrido[3,4-b]oxazine) occurs under hydrogen atmosphere (3–5 bar) using palladium on carbon (Pd/C, 5–10 wt%) in ethanol at 50°C. This method achieves near-quantitative conversion within 12 hours, circumventing stoichiometric reductants like lithium aluminum hydride. Critical process parameters include catalyst loading (optimal at 7 mol%) and rigorous deoxygenation of solvents to prevent Pd inhibitor formation. Hydrogen pressure modulates stereoselectivity: lower pressures (1–2 bar) favor cis-isomer dominance (85:15 dr), though full saturation requires ≥3 bar. Post-hydrogenation, the product is isolated as a stable hydrochloride salt (90% purity) after treatment with HCl/ethyl acetate [1] [6].
Selective protection is indispensable for directing regiochemistry during spirocycle assembly, particularly given the compound’s dual nitrogen nucleophiles. Two dominant strategies emerge:
Comparative studies show Boc protection affords higher overall yields (68% vs. 52% for Cbz) due to milder deprotection conditions and compatibility with diverse solvents, including THF and ethyl acetate [7] [10].
Solvent polarity profoundly impacts cyclization kinetics and byproduct profiles. Polar aprotic solvents like DMF accelerate chloroacetyl chloride ring closure but promote di-alkylation (15–20% impurity). Moderately polar solvents (tetrahydrofuran, ethyl acetate) balance reactivity and selectivity, achieving 78% isolated yield at 0°C. Catalyst screening reveals Pd/C’s superiority over PtO₂ for hydrogenation, reducing dehalogenation side reactions from 12% to <2%. Acid scavengers also prove critical: DIPEA outperforms triethylamine in suppressing HCl-mediated oxetane ring-opening, preserving spiro integrity [1].
Table 2: Solvent Impact on Spirocyclization Efficiency
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Di-alkylation Impurity (%) |
---|---|---|---|---|
Dichloromethane | 0 | 2.5 | 78 | 5 |
Tetrahydrofuran | 0 | 1.8 | 82 | 7 |
Acetonitrile | 25 | 0.5 | 65 | 18 |
Toluene | 0 | 4.0 | 70 | 3 |
DMF | 0 | 0.3 | 73 | 15 |
The quaternary spirocenter in 5-methyl-8-oxa-2,5-diazaspiro[3.5]nonane introduces topological constraints that influence stereoselectivity during ring formation. While the spiro[3.5]nonane core lacks chiral centers, its fused piperazine-oxetane conformation exists as enantiomeric pairs due to restricted inversion. Hydrogenation of prochiral imine precursors (e.g., 3-methylene-1-methylpiperazine) using chiral catalysts (e.g., (R)-BINAP-Pd) achieves modest enantioselectivity (55% ee). Alternatively, kinetic resolution of racemic Boc-protected intermediates via lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B) enriches enantiopurity to 92% ee. Despite these advances, most industrial routes prioritize racemic synthesis due to the compound’s rapid conformational interconversion at ambient temperatures, which renders enantiomers configurationally unstable [1] [3].
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 1246815-51-9
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9